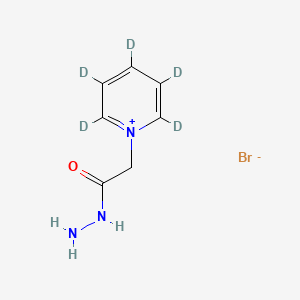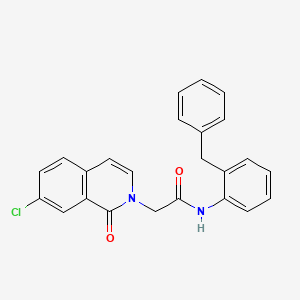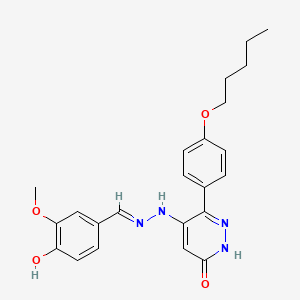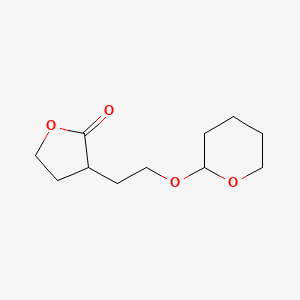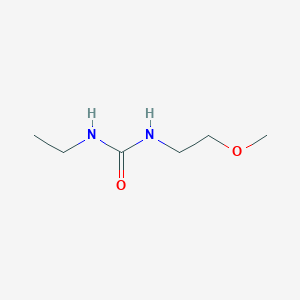
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione is a heterocyclic organic compound with the molecular formula C12H22N2O2. This compound is part of the pyridazine family, known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione can be synthesized through the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This reaction is typically carried out under transition-metal-free conditions, making it an economical and practical method . The reaction conditions involve the use of an aqueous medium at a temperature of around 95°C for 2-4 hours, catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P .
Industrial Production Methods
The industrial production of this compound involves the use of solid ion-exchange resins as catalysts. These catalysts offer several advantages, including high selectivity, ease of separation from reaction products, and reusability . The process typically involves the reaction of cis-butenedioic acid with hydrazine in an aqueous medium, followed by intramolecular dehydration .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dioxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles like amines and alcohols under mild to moderate temperatures.
Major Products
The major products formed from these reactions include dioxo derivatives, dihydropyridazine derivatives, and various substituted pyridazines .
Wissenschaftliche Forschungsanwendungen
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Medicine: Explored for its cardiotonic, sedative, and analgesic properties.
Industry: Utilized in the production of herbicides, insecticides, and plant growth regulators.
Wirkmechanismus
The mechanism of action of 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione involves its interaction with various molecular targets and pathways. It is known to form adsorption complexes with polymer-bound sulfonate ions and counterions of cation exchangers . This interaction leads to the formation of heterocyclic hydrazides, which exhibit various biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydropyridazine-3,6-dione: Known for its use as a herbicide and plant growth stimulator.
1,2-Di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate: Used in various chemical syntheses.
Uniqueness
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with ion-exchange resins and its diverse range of applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
22264-19-3 |
|---|---|
Molekularformel |
C12H22N2O2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
1,2-di(butan-2-yl)diazinane-3,6-dione |
InChI |
InChI=1S/C12H22N2O2/c1-5-9(3)13-11(15)7-8-12(16)14(13)10(4)6-2/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
WKDHKHBYZQXXLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(=O)CCC(=O)N1C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)
